molecular formula C9H8BrFO2 B12861111 2-(Bromomethyl)-5-fluorophenylacetic acid

2-(Bromomethyl)-5-fluorophenylacetic acid

Cat. No.: B12861111
M. Wt: 247.06 g/mol
InChI Key: WVTVUNMBJZVJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorophenylacetic acid typically involves the bromination of 5-fluorophenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorophenylacetic acid can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: The major product is 5-fluorophenylacetic acid.

Scientific Research Applications

2-(Bromomethyl)-5-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorophenylacetic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-fluorophenylacetic acid
  • 2-(Iodomethyl)-5-fluorophenylacetic acid
  • 2-(Bromomethyl)-4-fluorophenylacetic acid

Uniqueness

2-(Bromomethyl)-5-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a versatile functional group for further chemical transformations, while the fluorine atom can influence the compound’s electronic properties and biological activity.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[2-(bromomethyl)-5-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-6-1-2-8(11)3-7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

WVTVUNMBJZVJDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.